molecular formula C22H15NO B133623 Phenyl-(3-phenylisoquinolin-4-yl)methanone CAS No. 149081-58-3

Phenyl-(3-phenylisoquinolin-4-yl)methanone

Cat. No. B133623
M. Wt: 309.4 g/mol
InChI Key: IASFBDKKLQDIOF-UHFFFAOYSA-N
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Description

Phenyl-(3-phenylisoquinolin-4-yl)methanone is a chemical compound . It is used for experimental and research purposes .


Molecular Structure Analysis

The molecular structure of Phenyl-(3-phenylisoquinolin-4-yl)methanone consists of a phenyl group attached to a 3-phenylisoquinolin-4-yl methanone . The exact structure can be found in various chemical databases .


Physical And Chemical Properties Analysis

Phenyl-(3-phenylisoquinolin-4-yl)methanone has specific physical and chemical properties such as melting point, boiling point, density, molecular formula, and molecular weight . Detailed information can be found in chemical databases .

Scientific Research Applications

Synthesis and Characterization

  • Simultaneous Double C2/C3 Functionalization of Quinoline

    Phenyl-(3-phenylisoquinolin-4-yl)methanone derivatives, such as 4-nitrophenyl)(2-phenylquinolin-3-yl)methanone, have been synthesized through the functionalization of quinoline molecules. This process involves the action of p-nitrobenzoyl(phenyl)acetylene in aqueous potassium hydroxide (Belyaeva et al., 2018).

  • Synthesis of N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide Derivative

    Another derivative, 4-(3,4-dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone, was synthesized via Povarov cycloaddition reaction/N-furoylation processes. These derivatives have potential therapeutic applications due to their potent anticancer, antibacterial, antifungal, and anti-inflammatory properties (Bonilla-Castañeda et al., 2022).

  • Photoinduced Intramolecular Rearrangement

    The synthesis of (2-aminophenyl)(naphthalen-2-yl)methanones from (E)-3-styrylquinolin-4(1H)-ones under UV light irradiation demonstrates an environmentally friendly and highly efficient method. This approach is advantageous due to the absence of additives, the use of green solvents, broad substrate scope, and high atom efficiency (Jing et al., 2018).

Chemical Properties and Reactions

  • Oxidative Ring-contraction of 3H-1-benzazepines: The oxidation of certain compounds, such as 2,4-diphenyl-3H-1-benzazepine, leads to the formation of quinoline derivatives, including phenyl(3-phenylquinolin-2-yl)methanone. This process provides insights into the ring-contraction reactions using SeO2 (Karimi et al., 2015).

Biological Applications

  • Enzyme Inhibitory Activity

    Compounds like 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-ylmethanone have shown significant inhibitory activities against enzymes like acetylcholinesterase and butyrylcholinesterase. These findings suggest potential applications in enzyme-related therapies (Cetin et al., 2021).

  • QSAR Modeling for Toxicity Prediction

    QSAR modeling has been used to predict the toxicity of (3-(2-chloroquinolin-3-yl)oxiran-2-yl)(phenyl)methanone derivatives, highlighting their relevance in pharmaceutical applications and toxicity assessment (Tiwari et al., 2017).

  • Phosphorescent Ir(III) Complexes for Organic Light-emitting Diodes

    Aryl(6-arylpyridin-3-yl)methanone ligands, similar in structure to phenyl-(3-phenylisoquinolin-4-yl)methanone, have been used in the synthesis of phosphorescent Ir(III) complexes for applications in organic light-emitting diodes, demonstrating their potential in material science (Kang et al., 2011).

properties

IUPAC Name

phenyl-(3-phenylisoquinolin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15NO/c24-22(17-11-5-2-6-12-17)20-19-14-8-7-13-18(19)15-23-21(20)16-9-3-1-4-10-16/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IASFBDKKLQDIOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=N2)C(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90462077
Record name Phenyl(3-phenylisoquinolin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90462077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl-(3-phenylisoquinolin-4-yl)methanone

CAS RN

149081-58-3
Record name Phenyl(3-phenylisoquinolin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90462077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Kaur, N Ahlawat, Y Verma, P Grewal… - Synthetic …, 2020 - Taylor & Francis
One of the highly emerging and important aspect of organic chemistry is the metal-catalyzed synthesis of the heterocycles. The methodologies used earlier for its synthesis were less …
Number of citations: 10 www.tandfonline.com

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